molecular formula C4H11ClN2O B1447010 2-Hydroxybutanimidamide hydrochloride CAS No. 912578-78-0

2-Hydroxybutanimidamide hydrochloride

Cat. No.: B1447010
CAS No.: 912578-78-0
M. Wt: 138.59 g/mol
InChI Key: UYHODQYOQVZGNL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydroxybutanimidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain proteases, which are enzymes responsible for protein degradation. This inhibition can result in the accumulation of specific proteins within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its biochemical activity and effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine oxidoreductase and cytochrome P450, which play crucial roles in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters, such as organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can also affect its overall pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybutanimidamide hydrochloride typically involves the reaction of butanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization .

Mechanism of Action

The mechanism of action of 2-Hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Properties

IUPAC Name

2-hydroxybutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHODQYOQVZGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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